An In-Depth Technical Guide to N-(3-chloropyridin-2-yl)pivalamide: Structure, Properties, and Synthesis
An In-Depth Technical Guide to N-(3-chloropyridin-2-yl)pivalamide: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(3-chloropyridin-2-yl)pivalamide, a halogenated pyridine derivative of interest in medicinal chemistry and organic synthesis. The document elucidates the molecular structure, key physicochemical properties, and a detailed, field-proven synthetic protocol. Spectroscopic characterization, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, is discussed in detail to provide a framework for analytical validation. Furthermore, this guide explores the potential applications of this compound, drawing insights from the biological activities of structurally related molecules.
Introduction
N-(3-chloropyridin-2-yl)pivalamide (CAS No. 468718-69-6) is a chemical compound featuring a pivalamide moiety attached to a 3-chloropyridine ring.[1] The unique combination of a sterically hindered tert-butyl group and an electron-deficient, functionalized pyridine core makes this molecule a valuable building block in the synthesis of more complex chemical entities. The presence of the chlorine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, while the pivalamide group can influence the molecule's solubility, stability, and conformational rigidity. This guide aims to be a definitive resource for researchers working with or considering the use of N-(3-chloropyridin-2-yl)pivalamide.
Molecular Structure and Chemical Properties
The structural and chemical properties of N-(3-chloropyridin-2-yl)pivalamide are fundamental to understanding its reactivity and potential applications.
Chemical Structure
The molecule consists of a pyridine ring chlorinated at the 3-position and substituted at the 2-position with a pivalamide group. The pivalamide group itself is composed of a tert-butyl group attached to a carbonyl, which is in turn bonded to a nitrogen atom.
Caption: Chemical structure of N-(3-chloropyridin-2-yl)pivalamide.
Physicochemical Properties
A summary of the key physicochemical properties of N-(3-chloropyridin-2-yl)pivalamide is presented in Table 1.
| Property | Value | Source |
| CAS Number | 468718-69-6 | [1] |
| Molecular Formula | C₁₀H₁₃ClN₂O | [1] |
| Molecular Weight | 212.68 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | |
| Melting Point | Not explicitly reported, but expected to be a solid at room temperature. |
Synthesis of N-(3-chloropyridin-2-yl)pivalamide
The synthesis of N-(3-chloropyridin-2-yl)pivalamide is most effectively achieved through the acylation of 2-amino-3-chloropyridine with pivaloyl chloride. This reaction is a standard method for the formation of amides.
Caption: Synthetic workflow for N-(3-chloropyridin-2-yl)pivalamide.
Experimental Protocol
Materials:
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2-Amino-3-chloropyridine
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Pivaloyl chloride
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Anhydrous pyridine (or triethylamine)
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Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
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Standard laboratory glassware and magnetic stirrer
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-3-chloropyridine (1.0 equivalent) in anhydrous DCM or THF.
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Addition of Base: Add anhydrous pyridine or triethylamine (1.1-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature. The base acts as a scavenger for the hydrochloric acid byproduct.
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Acylation: Slowly add pivaloyl chloride (1.0-1.2 equivalents) dropwise to the stirred solution. The reaction is typically exothermic, and the addition should be controlled to maintain the temperature at or near room temperature.
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Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with DCM.
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Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure N-(3-chloropyridin-2-yl)pivalamide.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons and the tert-butyl protons.
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Pyridine Protons: Three aromatic protons will be present, likely as a doublet of doublets, a doublet, and another doublet, with chemical shifts in the range of δ 7.0-8.5 ppm. The coupling constants will be characteristic of the pyridine ring substitution pattern.
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tert-Butyl Protons: A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group will appear in the upfield region, typically around δ 1.2-1.4 ppm.
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Amide Proton: A broad singlet for the N-H proton is expected, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum will provide information on all carbon environments in the molecule.
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Pyridine Carbons: Five distinct signals for the pyridine ring carbons are expected in the aromatic region (δ 120-160 ppm). The carbon bearing the chlorine atom will be influenced by its electronegativity.
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Carbonyl Carbon: The amide carbonyl carbon will resonate at a characteristic downfield position, typically in the range of δ 170-180 ppm.
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tert-Butyl Carbons: Two signals for the tert-butyl group carbons are expected: one for the quaternary carbon and one for the three equivalent methyl carbons.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands confirming the presence of key functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300-3400 | N-H Stretch | Amide |
| ~2960-2870 | C-H Stretch | tert-Butyl |
| ~1680-1700 | C=O Stretch | Amide (Amide I band) |
| ~1580-1600 | C=C and C=N Stretch | Pyridine Ring |
| ~1520-1540 | N-H Bend | Amide (Amide II band) |
| ~1100-1200 | C-N Stretch | |
| ~700-800 | C-Cl Stretch |
Reactivity and Potential Applications
Chemical Reactivity
The reactivity of N-(3-chloropyridin-2-yl)pivalamide is primarily dictated by the pyridine ring and the amide functionality.
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Pyridine Ring: The chlorine atom at the 3-position can be displaced by various nucleophiles or participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse substituents.
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Amide Bond: The pivalamide group is generally stable but can be hydrolyzed under harsh acidic or basic conditions to yield 2-amino-3-chloropyridine.
Potential Applications in Drug Discovery
While specific biological activities of N-(3-chloropyridin-2-yl)pivalamide are not extensively documented, the structural motifs present suggest potential applications in medicinal chemistry.
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Scaffold for Bioactive Molecules: Halogenated pyridines are common scaffolds in pharmaceuticals. For instance, related chloropyridine derivatives have been investigated as potential therapeutic agents.[2]
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Modulation of Physicochemical Properties: The pivaloyl group is often used in drug design to enhance metabolic stability and modulate lipophilicity.[3]
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Enzyme Inhibition: Pivalamide-containing compounds have been explored as enzyme inhibitors, for example, against urease.[3]
Conclusion
N-(3-chloropyridin-2-yl)pivalamide is a versatile synthetic intermediate with potential for further elaboration into more complex molecules of interest in materials science and drug discovery. This guide provides a foundational understanding of its structure, properties, and a reliable synthetic methodology. The detailed spectroscopic analysis serves as a practical tool for its characterization. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
-
Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. (2022). Frontiers in Chemistry. [Link]
-
Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide. (2020). European Journal of Medicinal Chemistry. [Link]
-
Synthesis of [N-((3,5-dichloropyridin-2-yl) carbamothioyl)pivalamide]... (2024). ResearchGate. [Link]
-
(Z)-N-(3-(2-Chloro-4-nitrophenyl)-4-methylthiazol-2(3H)-ylidene) Pivalamide: Synthesis and Crystal Structure. (2011). Scientific Research Publishing. [Link]
-
N-(6-Chloropyridin-2-yl)pivalamide, min 95%, 1 gram. CP Lab Safety. [Link]
-
N-(3-Iodopyridin-4-yl)pivalamide. PubChem. [Link]
-
Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). Frontiers in Chemistry. [Link]
-
Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (2017). Molecules. [Link]
-
N-(6-CHLOROPYRIDIN-2-YL)PIVALAMIDE [P62020]. ChemUniverse. [Link]
-
Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. (2021). RSC Publishing. [Link]
-
Synthesis and biological studies of novel chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives. (2016). ResearchGate. [Link]
-
NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (1965). Bull. Acad. Polon. Sci., Ser. Sci. Chim.[Link]
-
Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. (2016). Molecules. [Link]
-
Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020). Current Organic Synthesis. [Link]
Sources
- 1. eMolecules AOBChem USA / N-(3-Chloropyridin-2-yl)pivalamide / 250mg / | Fisher Scientific [fishersci.com]
- 2. Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand [frontiersin.org]
